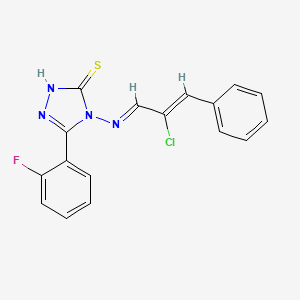![molecular formula C19H15NO6 B15082962 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction conditions are mild, and the product is usually obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel coumarin-based compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe for bioimaging.
Medicine: Due to its diverse pharmacological activities, it is investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound may also regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate can be compared with other similar coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar synthetic routes and biological activities but differs in its specific substituents and resulting properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with distinct substituents, leading to different chemical and biological properties.
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate: This compound has additional bromine atoms, which may influence its reactivity and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15NO6 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C19H15NO6/c21-17-9-7-14-6-8-15(10-16(14)26-17)25-18(22)11-20-19(23)24-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23) |
InChI Key |
VLZOPJFXLQTBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B15082903.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)


